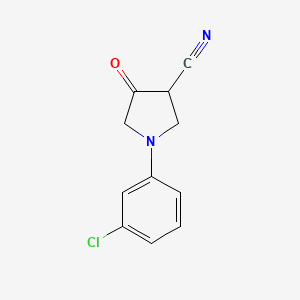

1-(3-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile

Description

1-(3-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile is a heterocyclic compound featuring a pyrrolidine ring substituted with a 3-chlorophenyl group, a ketone (oxo) group at position 4, and a nitrile (carbonitrile) moiety at position 2. This structure combines aromatic, electron-withdrawing (chlorine, nitrile), and hydrogen-bonding (oxo) groups, making it a versatile scaffold in medicinal chemistry.

Properties

Molecular Formula |

C11H9ClN2O |

|---|---|

Molecular Weight |

220.65 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-4-oxopyrrolidine-3-carbonitrile |

InChI |

InChI=1S/C11H9ClN2O/c12-9-2-1-3-10(4-9)14-6-8(5-13)11(15)7-14/h1-4,8H,6-7H2 |

InChI Key |

GILXAQVWRBQZAX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)CN1C2=CC(=CC=C2)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile typically involves the reaction of 3-chlorobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization and subsequent oxidation to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium acetate or acetic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases or other signaling molecules involved in cell proliferation and survival.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Key Observations :

Key Findings :

- Pyrazole derivatives with 3-chlorophenyl groups (e.g., compound 2 in ) demonstrated potent anti-inflammatory activity (prostaglandin inhibition) at 2.5–5 mg/kg, comparable to celecoxib, with low ulcerogenicity (UI < 5) .

Physicochemical Properties

Table 3: Physicochemical Data

Analysis :

- The pyrrolidine-based compound has lower molecular weight and LogP compared to dihydropyridine analogues, suggesting better aqueous solubility and oral bioavailability.

- Methylsulfanyl and trifluoromethyl groups in dihydropyridines increase LogP, favoring blood-brain barrier penetration but reducing water solubility.

Biological Activity

1-(3-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, drawing from various studies and research findings.

Synthesis of 1-(3-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile

The compound is synthesized through a multi-step process that typically involves the reaction of 3-chlorobenzaldehyde with pyrrolidine derivatives, followed by nitrilation to introduce the cyano group. The synthesis pathway can be summarized as follows:

- Formation of Pyrrolidine Derivative : The initial step involves the condensation of 3-chlorobenzaldehyde with a suitable pyrrolidine.

- Nitrilation : The resulting compound undergoes nitrilation to introduce the cyano group at the 3-position.

Biological Activity Overview

The biological activity of 1-(3-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile has been evaluated in several studies, highlighting its potential as an anticancer, antimicrobial, and anticonvulsant agent.

Anticancer Activity

Research indicates that derivatives of oxopyrrolidines exhibit promising anticancer properties. For instance, studies have shown that similar compounds can significantly reduce the viability of cancer cell lines such as A549 (human lung adenocarcinoma) when tested at concentrations around 100 µM.

| Compound | Viability (%) | Cancer Cell Line |

|---|---|---|

| 1-(3-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile | TBD | A549 |

| Cisplatin | 78-86 | A549 |

The structure-dependent nature of these compounds suggests that modifications can enhance their anticancer efficacy. For example, substituents like chlorophenyl groups have been associated with increased cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells .

Antimicrobial Activity

The antimicrobial potential of oxopyrrolidine derivatives has also been explored. Compounds similar to 1-(3-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile have demonstrated activity against multidrug-resistant bacteria, including Klebsiella pneumoniae and Staphylococcus aureus.

| Pathogen | Activity Detected |

|---|---|

| Klebsiella pneumoniae | Yes |

| Staphylococcus aureus | Yes |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents targeting resistant strains .

Anticonvulsant Activity

In addition to anticancer and antimicrobial properties, the anticonvulsant activity of related compounds has been assessed using maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests. Certain derivatives showed comparable efficacy to standard anticonvulsants with minimal motor impairment and low liver toxicity.

| Compound | ED50 (mg/kg) | Test Type |

|---|---|---|

| Compound A | 13.4 | MES |

| Compound B | 18.6 | MES |

These results indicate that modifications to the pyrrolidine structure can yield compounds with effective anticonvulsant properties while minimizing side effects .

Case Studies and Research Findings

Several studies have documented the biological activity of oxopyrrolidine derivatives:

- Anticancer Studies : In vitro tests demonstrated that specific substitutions on the pyrrolidine ring enhance cytotoxic effects against various cancer cell lines.

- Antimicrobial Studies : Screening against clinical strains revealed significant antimicrobial activity, suggesting a mechanism that could disrupt bacterial cell function.

- Anticonvulsant Evaluation : Compounds were tested in vivo, showing promising results in seizure models without significant side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.